1-(2-Oxoethyl)cyclopentane-1-carbonitrile
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Overview
Description
1-(2-Oxoethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C8H11NO It is characterized by a cyclopentane ring substituted with an oxoethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Oxoethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation to introduce the oxoethyl group . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxoethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The oxoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective for reducing the carbonitrile group.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxoethyl group under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Oxoethyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Oxoethyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the compound and its derivatives.
Comparison with Similar Compounds
1-(2-Oxoethyl)cyclopentane-1-carbonitrile can be compared with similar compounds such as:
2-Oxocyclopentanecarbonitrile: Similar structure but lacks the oxoethyl group, leading to different reactivity and applications.
Cyclopentanone: A simpler structure without the carbonitrile group, used in different synthetic applications.
Ethyl cyanoacetate: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields.
Biological Activity
1-(2-Oxoethyl)cyclopentane-1-carbonitrile (C9H13NO) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopentane ring substituted with a carbonitrile group and an oxoethyl moiety. Its molecular formula is C9H13NO, and it exhibits unique reactivity due to the presence of the carbonitrile functional group.
Synthesis
Various synthetic routes have been explored for the preparation of this compound. The compound can be synthesized through multi-step reactions involving cyclopentanone derivatives and appropriate reagents to introduce the oxoethyl and carbonitrile functionalities. Specific methodologies include:
- Condensation Reactions : Utilizing cyclopentanones with oxoethylating agents.
- Nitrilation : Introducing the carbonitrile group via nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of cyclopentane with similar functional groups possess antibacterial and antifungal properties against various pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | TBD | Potential antimicrobial effect |
Cytotoxicity Studies
While exploring the biological activity, it is crucial to assess cytotoxicity. Some studies have demonstrated that related compounds exhibit varying levels of cytotoxicity against mammalian cell lines, indicating a need for careful evaluation in therapeutic applications. For example, compounds with similar structures showed hemolytic activity against human red blood cells, suggesting potential toxicity .
Study 1: Antimicrobial Screening
In a comprehensive screening study, various derivatives including those structurally related to this compound were evaluated for their antimicrobial properties. The results indicated that several compounds displayed promising activity with MIC values ranging from 2–4 μg/mL against key bacterial strains .
Study 2: Toxicity Assessment
A toxicity assessment was conducted on cyclopentane derivatives, where acute toxicity was evaluated in animal models. The results classified several compounds into different toxicity classes based on observed effects at varying dosages. For instance, specific derivatives exhibited lethargy and motor disturbances at doses above 1000 mg/kg but did not result in mortality .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(2-oxoethyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c9-7-8(5-6-10)3-1-2-4-8/h6H,1-5H2 |
InChI Key |
RJGIRZMHKUSFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC=O)C#N |
Origin of Product |
United States |
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